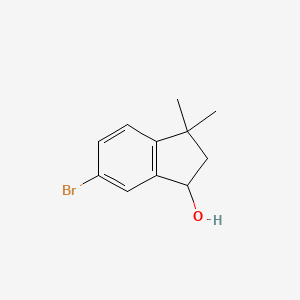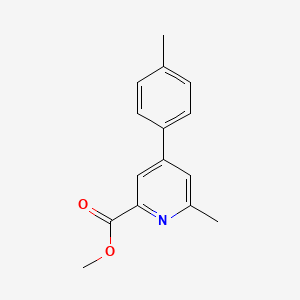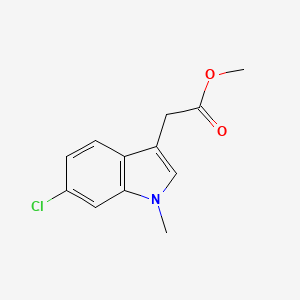
1-Chloro-1,2,2,2-tetramethyl-1-(4-methylphenyl)disilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1,2,2,2-tetramethyl-1-(p-tolyl)disilane is a chemical compound with the molecular formula C11H19ClSi2. It is a member of the disilane family, characterized by the presence of two silicon atoms in its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-1,2,2,2-tetramethyl-1-(p-tolyl)disilane can be synthesized through several methods. One common approach involves the reaction of chlorosilanes with organometallic reagents. For instance, the reaction of chlorosilanes with Grignard reagents or organolithium compounds can yield the desired disilane compound .
Industrial Production Methods
Industrial production of 1-Chloro-1,2,2,2-tetramethyl-1-(p-tolyl)disilane typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving the use of advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1,2,2,2-tetramethyl-1-(p-tolyl)disilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted disilane derivatives .
Scientific Research Applications
1-Chloro-1,2,2,2-tetramethyl-1-(p-tolyl)disilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Chloro-1,2,2,2-tetramethyl-1-(p-tolyl)disilane involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, its ability to undergo substitution reactions allows it to modify other molecules, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Dichlorotetramethyldisilane: Similar in structure but with two chlorine atoms instead of one.
Chloropentamethyldisilane: Contains five methyl groups and one chlorine atom.
Disilane, 1-chloro-1,1,2,2-tetramethyl-: Another closely related compound with a similar structure
Uniqueness
1-Chloro-1,2,2,2-tetramethyl-1-(p-tolyl)disilane is unique due to the presence of the p-tolyl group, which imparts distinct chemical properties and reactivity compared to other disilane compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
61211-98-1 |
|---|---|
Molecular Formula |
C11H19ClSi2 |
Molecular Weight |
242.89 g/mol |
IUPAC Name |
chloro-methyl-(4-methylphenyl)-trimethylsilylsilane |
InChI |
InChI=1S/C11H19ClSi2/c1-10-6-8-11(9-7-10)14(5,12)13(2,3)4/h6-9H,1-5H3 |
InChI Key |
PMJLCLZVUVAJCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[Si](C)([Si](C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


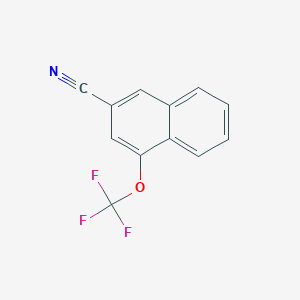
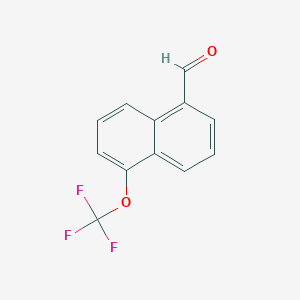




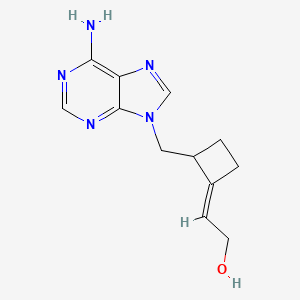
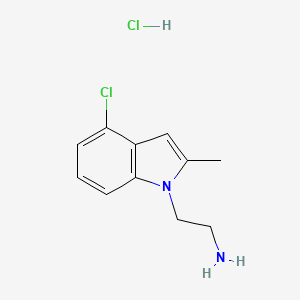

![2-methoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine](/img/structure/B11869527.png)
